1-硝基-9H-咔唑

描述

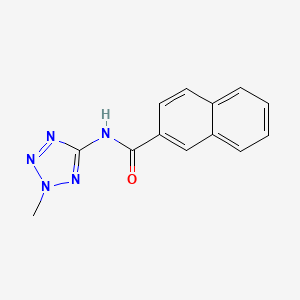

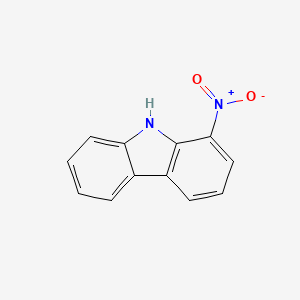

1-Nitro-9H-carbazole is a chemical compound with the molecular formula C12H8N2O2 . It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound .

Synthesis Analysis

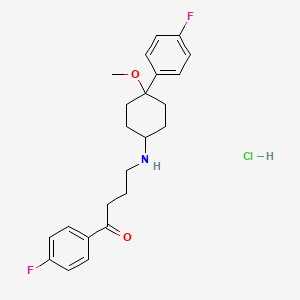

The synthesis of 1-Nitro-9H-carbazole has been reported in the literature . The compound was synthesized starting from 2-bromo-N-(2-nitrophenyl)benzenamine . The synthesis process involved column chromatography, yielding 1-nitro-9H-carbazole as a yellow solid .Molecular Structure Analysis

The molecular structure of 1-Nitro-9H-carbazole has been studied . In the molecule, the nitro group is tilted slightly with respect to the carbazole moiety . In the crystal, the molecules are connected via pairs of N-H⋯O hydrogen bonds into dimers with -1 symmetry .Chemical Reactions Analysis

Carbazole derivatives, including 1-Nitro-9H-carbazole, have been studied for their electropolymerization processes . Carbazole moieties can be electropolymerized in two different methods, resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives .Physical And Chemical Properties Analysis

1-Nitro-9H-carbazole has a molecular weight of 212.21 . Its physical form is a solid . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 448.6±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .科学研究应用

Optoelectronic Properties

1-Nitro-9H-carbazole derivatives are known for their excellent optoelectronic properties. These compounds can be used in the development of nanodevices , where their ability to conduct electricity at the nanoscale can be crucial. They are also applied in organic light-emitting diodes (OLEDs) due to their high charge carrier mobility and good environmental stability .

Electrochemical Transistors

The electrochemical properties of 1-Nitro-9H-carbazole make it suitable for use in electrochemical transistors . These transistors are a type of switch that controls the flow of electricity through a material by means of an electrochemical reaction .

Rechargeable Batteries

Carbazole derivatives, including 1-Nitro-9H-carbazole, have been studied for their use in rechargeable batteries . Their high charge carrier mobility and stability under various conditions make them potential candidates for enhancing battery performance .

Conducting Polymers

Polycarbazoles derived from 1-Nitro-9H-carbazole are part of a class of conducting polymers that have promising applications in electronics. They can be used to create materials with lower bandgap energies, which are beneficial for creating more efficient electronic devices .

Pharmaceutical Applications

Research has shown that carbazole scaffolds, like 1-Nitro-9H-carbazole, have significant applications in the pharmaceutical field . They are explored for their potential as antitumor, anticancer, antiviral, and antibacterial agents . Their ability to inhibit various enzymes and proteins makes them valuable in drug design and discovery .

Photocopiers

The photoconductive properties of carbazole compounds have been utilized in photocopiers . 1-Nitro-9H-carbazole derivatives can be used to improve the photoconductivity of materials used in the imaging process of photocopiers .

作用机制

Target of Action

1-Nitro-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . The primary targets of 1-Nitro-9H-carbazole are the Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets are involved in the metabolism of carbazole, a process that is essential for the functioning of various biological systems .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function . The nitro group in 1-Nitro-9H-carbazole is slightly tilted with respect to the carbazole moiety . This structural feature may influence the compound’s interaction with its targets .

Biochemical Pathways

Carbazole and its derivatives are known to have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These properties suggest that 1-Nitro-9H-carbazole may affect pathways related to these functions .

Result of Action

Carbazole derivatives are known to exhibit various biological activities, such as antitumor, antioxidative, anti-inflammatory, and antimutagenic behavior . They are also considered potential candidates for electronic applications, such as color displays, organic semiconductors, lasers, and solar cells .

Action Environment

The action of 1-Nitro-9H-carbazole can be influenced by environmental factors. For instance, recent research on carbazole degraders from marine environments has led to the isolation of novel carbazole degraders with unique carbazole degradative genes and enzymes . This suggests that the action, efficacy, and stability of 1-Nitro-9H-carbazole could be influenced by the specific environmental context in which it is present .

未来方向

Carbazole derivatives, including 1-Nitro-9H-carbazole, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . Future research may focus on exploring these applications further.

属性

IUPAC Name |

1-nitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-14(16)11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOKOQDVBBWPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953461 | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-9H-carbazole | |

CAS RN |

31438-22-9, 39925-48-9 | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31438-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031438229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 1(or 3)-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039925489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31438-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure of 1-Nitro-9H-carbazole?

A: The crystal structure of 1-Nitro-9H-carbazole reveals key information about its molecular arrangement and interactions. [, ] The nitro group is slightly tilted relative to the carbazole plane. [] This subtle deviation from planarity can influence the molecule's electronic properties and interactions with other molecules. The crystal packing is characterized by dimers formed through pairs of N—H⋯O hydrogen bonds, highlighting the role of hydrogen bonding in stabilizing the structure. [] These dimers further assemble into layers, providing insights into potential solid-state properties and reactivity. []

Q2: How does the nitro group substitution affect the aromaticity of the carbazole ring system in 1-Nitro-9H-carbazole?

A: Density Functional Theory (DFT) calculations, coupled with the Harmonic Oscillator Model of Aromaticity (HOMA) analysis, provide insights into the impact of the nitro group on the aromatic character of 1-Nitro-9H-carbazole. [] The nitro group, being electron-withdrawing, leads to a decrease in the HOMA index, indicating a reduction in the aromatic character of the substituted carbazole ring. [] This effect is more pronounced when the nitro group is directly attached to the five-membered pyrrole ring, suggesting a greater sensitivity of the pyrrole ring to electronic perturbations compared to the six-membered arene rings. [] Understanding these electronic effects is crucial for predicting reactivity and designing derivatives with tailored properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。